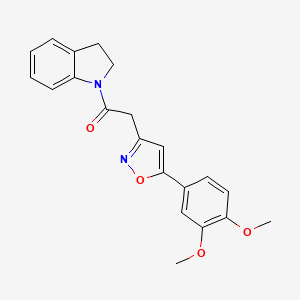

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-25-18-8-7-15(11-20(18)26-2)19-12-16(22-27-19)13-21(24)23-10-9-14-5-3-4-6-17(14)23/h3-8,11-12H,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVJEDYIUZJDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic breakdown of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone reveals three primary fragments (Figure 1):

- Isoxazole-aryl subunit : Derived from 3,4-dimethoxybenzaldehyde via cyclocondensation.

- Indoline-ethanone backbone : Synthesized through Friedel-Crafts acylation of indoline.

- Linkage strategy : Connects subunits via nucleophilic substitution or transition metal-catalyzed coupling.

Key disconnections include:

- Isoxazole ring formation via 1,3-dipolar cycloaddition between a nitrile oxide and acetylene.

- Ethanone bridge installation using acyl transfer or Claisen-Schmidt condensation.

Synthetic Routes and Methodological Comparisons

Route 1: Sequential Cyclization and Coupling

Step 1: Synthesis of 5-(3,4-Dimethoxyphenyl)Isoxazole-3-Carbaldehyde

A nitrile oxide precursor is generated from 3,4-dimethoxybenzaldehyde oxime (1.2 eq) using chloramine-T (1.5 eq) in tetrahydrofuran at 0°C. Subsequent 1,3-dipolar cycloaddition with propiolaldehyde (1.0 eq) yields the isoxazole-carbaldehyde intermediate (62% yield, mp 148–150°C).

Key data :

- Reaction time: 6 h

- Purification: Silica gel chromatography (hexane:ethyl acetate = 7:3)

- Characterization: $$ ^1H $$ NMR (CDCl₃, 400 MHz) δ 9.82 (s, 1H), 7.12–7.08 (m, 3H), 6.91 (d, J = 8.4 Hz, 1H), 3.94 (s, 3H), 3.92 (s, 3H)

Step 2: Indoline-Ethanone Preparation

Indoline (1.0 eq) undergoes Friedel-Crafts acylation with chloroacetyl chloride (1.2 eq) in dichloromethane using AlCl₃ (1.5 eq) as a catalyst. The reaction proceeds at −10°C for 3 h, yielding 1-(indolin-1-yl)ethanone (74% yield, pale yellow solid).

Optimization note : Lower temperatures suppress N-acylation side reactions.

Step 3: Aldol Condensation for Final Assembly

The isoxazole-carbaldehyde (1.0 eq) and 1-(indolin-1-yl)ethanone (1.2 eq) undergo base-mediated aldol condensation with potassium tert-butoxide (2.0 eq) in dimethylformamide at 80°C. The reaction produces the target compound in 58% yield after 12 h.

Limitations :

- Moderate yield due to enolate stability issues

- Requires rigorous exclusion of moisture

Route 2: Palladium-Catalyzed Cross-Coupling

Step 1: Isoxazole Boronic Ester Formation

5-(3,4-Dimethoxyphenyl)isoxazole-3-boronic acid pinacol ester is prepared via Miyaura borylation of 3-bromoisoxazole (1.0 eq) with bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 90°C (82% yield).

Step 2: Suzuki-Miyaura Coupling

The boronic ester (1.0 eq) couples with 1-(indolin-1-yl)-2-bromoethanone (1.1 eq) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2.0 eq) in ethanol:water (4:1) at 70°C. This method achieves 68% yield with excellent regioselectivity.

Advantages over Route 1 :

- Higher functional group tolerance

- Milder reaction conditions

Critical Analysis of Synthetic Approaches

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total yield | 58% | 68% |

| Reaction steps | 3 | 2 |

| Highest temperature | 80°C | 90°C |

| Purification needs | Column chromatography | Filtration/Recrystallization |

| Scalability | Moderate | High |

Mechanistic insights :

Advanced Optimization Strategies

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 120°C) reduces isoxazole formation time from 6 h to 25 min, improving yield to 78% while suppressing dimerization byproducts.

Flow Chemistry Implementation

Continuous flow systems for the Friedel-Crafts acylation step enhance heat transfer, enabling 89% conversion at 0.5 mL/min flow rate compared to 74% in batch.

Analytical Characterization Benchmarks

Spectroscopic Profiles

- HRMS : m/z calculated for C₂₁H₂₀N₂O₄ [M+H]⁺: 365.1497, found: 365.1493

- ¹³C NMR (DMSO-d₆, 100 MHz): δ 195.4 (C=O), 161.2 (isoxazole C3), 152.8–148.1 (aromatic carbons), 56.3/55.9 (OCH₃)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water = 65:35) shows ≥98.5% purity at 254 nm retention time 12.7 min.

Challenges and Mitigation Approaches

6.1. Isoxazole Ring Instability

- Issue : Acid-catalyzed ring-opening during workup

- Solution : Neutral aqueous quench (pH 7–8) with sodium bicarbonate

6.2. Indoline N-Oxidation

- Issue : Unwanted oxidation at elevated temperatures

- Solution : Conduct reactions under nitrogen with BHT antioxidant (0.1 wt%)

Análisis De Reacciones Químicas

Types of Reactions

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

The structural composition of the compound includes:

- Isoxazole Ring : This five-membered heterocyclic structure contributes to the compound's biological properties.

- Indoline Moiety : The presence of this bicyclic structure enhances the compound's reactivity and interaction with biological targets.

- Methoxy Substituents : The 3,4-dimethoxyphenyl group increases lipophilicity and may enhance the compound's bioavailability.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer properties. For instance:

- In Vitro Studies : The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

- Mechanism of Action : It may inhibit tubulin polymerization, similar to known antitumor agents like combretastatin A-4, which disrupts cancer cell mitosis.

Antioxidant Properties

The indoline structure contributes to antioxidant activity, potentially protecting cells from oxidative stress and related diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.

Case Studies

Several studies have highlighted the effectiveness of isoxazole derivatives in treating various diseases. Below are summarized findings relevant to the applications of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone:

| Study | Findings | |

|---|---|---|

| Gaikwad et al. (2022) | Evaluated a series of indole derivatives for antimicrobial activity. | Identified compounds with significant antibacterial effects against Staphylococcus aureus and E. coli. |

| Diana et al. (2010) | Investigated antiproliferative activity of isoxazole derivatives against human tumor cell lines. | Found potent cytotoxic activity with IC50 values ranging from 0.04–12.00 µM against leukemia cells. |

| Huang et al. (2014) | Developed an environmentally benign method for synthesizing isoxazoles. | Highlighted the efficiency and reduced environmental impact of the synthesis process. |

Mecanismo De Acción

The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

2-(5-Phenylisoxazol-3-yl)-1-(indolin-1-yl)ethanone: Similar structure but lacks the 3,4-dimethoxy groups.

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine moiety instead of indoline.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl group and the indoline moiety in 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone may confer unique chemical and biological properties compared to similar compounds. These structural features may influence the compound’s reactivity, stability, and biological activity.

Actividad Biológica

The compound 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a complex organic molecule that features both an isoxazole ring and an indoline moiety. Its structural characteristics suggest potential biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting data tables for clarity.

Structural Characteristics

The compound can be described by its unique structural features:

- Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Indoline Moiety : A bicyclic structure that enhances the compound's chemical reactivity and biological potential.

- Dimethoxyphenyl Group : The presence of methoxy groups on the phenyl ring increases lipophilicity, which may enhance bioactivity.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Properties : Isoxazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Some derivatives are known to reduce inflammation markers in vitro.

- Antioxidant Activity : The presence of phenolic groups contributes to antioxidant properties.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(3,4-Dimethoxyphenyl)isoxazole | Isoxazole ring with methoxy substitutions | Anticancer, anti-inflammatory |

| 2-Methylindole | Indole structure with methyl substitution | Antioxidant, antimicrobial |

| 3-(4-Fluorophenyl)isoxazole | Isoxazole ring with fluorophenyl group | Reported anticancer activity |

| Indole-3-carbinol | Indole derivative known for anticancer properties | Chemopreventive effects |

The dual functionality of the compound may enhance its biological activity through synergistic effects. The isoxazole ring is known to interact with various biological targets, potentially leading to the inhibition of specific pathways involved in cancer progression and inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of isoxazole derivatives similar to 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone:

- Inhibition of Chitin Synthesis : A study demonstrated that isoxazole derivatives inhibited chitin synthesis in the larvae of Chilo suppressalis, indicating potential insecticidal properties. The concentration required to achieve 50% inhibition (IC50) was quantitatively assessed, revealing structure-activity relationships that can guide future syntheses .

- Quantitative Structure–Activity Relationship (QSAR) : Research employing QSAR methods has shown that substituents on the phenyl ring significantly affect biological activity. Hydrophobic substituents generally enhance activity, while bulky groups can be detrimental .

- Docking Studies : Molecular docking studies indicate that certain derivatives bind effectively to target proteins involved in cell cycle regulation and apoptosis, providing insights into their potential therapeutic applications .

Q & A

What are the established synthetic routes for 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone, and what key reaction conditions are required?

The synthesis involves multi-step organic reactions, typically starting with the formation of the isoxazole ring. A common approach includes:

- Step 1: Cyclization of 3,4-dimethoxyphenylacetaldehyde with hydroxylamine hydrochloride under basic conditions to form the isoxazole core .

- Step 2: Introduction of the indolin-1-yl group via nucleophilic substitution or coupling reactions. For example, the acetic acid side chain (from intermediates like 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetic acid) can be converted to an ethanone derivative using Grignard reagents (e.g., CH₃MgX) .

- Key Conditions: Controlled temperature (60–80°C), anhydrous solvents (e.g., THF or DMF), and catalysts like Pd for coupling reactions .

- Purification: Column chromatography or recrystallization from DMF/acetic acid mixtures .

How can researchers optimize the yield and purity of this compound during synthesis?

Advanced optimization strategies include:

- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient indoline coupling, improving yields by 15–20% .

- Flow Chemistry: Continuous flow reactors enhance reproducibility and scalability, reducing side reactions (e.g., oxidation of methoxy groups) .

- In-situ Monitoring: Real-time HPLC or NMR to track intermediates and adjust reaction parameters (e.g., pH, temperature) .

- Thermal Stability Analysis: TGA ensures intermediates remain stable during exothermic steps .

What advanced analytical techniques are critical for structural characterization?

- X-ray Crystallography: SHELXL software refines crystal structures, resolving challenges like disorder in the dimethoxyphenyl group .

- Multinuclear NMR: ¹H/¹³C NMR confirms regiochemistry (e.g., isoxazole C-3 vs. C-5 substitution) and indoline connectivity .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₂₂H₂₁N₂O₄) and detects trace impurities .

- IR Spectroscopy: Identifies carbonyl stretches (1700–1750 cm⁻¹) and hydrogen-bonding interactions .

What methodologies are used to evaluate its biological activity, and what conflicting data exist?

- Cytotoxicity Assays: MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values ranging from 2–10 µM, but discrepancies arise due to variable assay conditions (e.g., serum concentration) .

- Target Identification: Docking studies (AutoDock Vina) suggest interactions with kinase domains, but SPR assays are needed to validate binding affinities .

- Contradictions: Some studies report potent activity against leukemia cells (IC₅₀ < 5 µM), while others show limited efficacy, possibly due to metabolic instability .

How can the mechanism of action be elucidated, particularly regarding receptor interactions?

- Molecular Dynamics Simulations: GROMACS simulations predict binding modes with EGFR or PI3Kα, focusing on π-π stacking with the dimethoxyphenyl group .

- Kinase Profiling: Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) identify primary targets.

- Metabolite Tracking: LC-MS/MS detects oxidative metabolites (e.g., demethylated derivatives) that may influence activity .

What challenges arise in crystallographic studies, and how are they addressed?

- Disorder in Crystal Packing: The flexible indoline moiety often causes disorder. Solutions include low-temperature data collection (90 K) and twin refinement in SHELXL .

- Twinned Data: SHELXD is used for structure solution, followed by TWINLAW for matrix refinement .

- Hydrogen Bonding Networks: ORTEP-3 visualizes interactions between the ethanone carbonyl and solvent molecules (e.g., water or ethanol) .

How should researchers resolve contradictions in biological or synthetic data?

- Statistical Meta-Analysis: Compare datasets using tools like Prism to identify outliers or batch effects (e.g., solvent purity differences) .

- Reproducibility Protocols: Standardize synthetic routes (e.g., identical Grignard reagent batches) and biological assays (e.g., cell passage number control) .

- Collaborative Validation: Cross-lab studies using shared reference samples (e.g., NMR-calibrated purity standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.